molecular formula C23H15N3O4 B2431712 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034423-15-7

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2431712
CAS No.: 2034423-15-7
M. Wt: 397.39
InChI Key: AZPUFKGDLSPFHO-UHFFFAOYSA-N
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Description

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a sophisticated heterocyclic compound designed for advanced chemical biology and medicinal chemistry research. This molecular hybrid features a coumarin (2H-chromene) core linked via a carboxamide bridge to a substituted oxazolopyridine ring system, creating a multifunctional scaffold with potential applications in probe development and enzyme inhibition studies. The structural architecture of this compound is characterized by a 5-methyl-2-phenyloxazolo[5,4-b]pyridine moiety connected to a 2-oxo-2H-chromene-3-carboxamide group, creating an extended conjugated system that may influence its photophysical properties and biological interactions. While specific biological data for this exact compound requires further investigation, related oxazolopyridine derivatives have demonstrated significant research utility in various therapeutic areas, particularly as modulators of hypoxia-inducible factor (HIF) pathways and enzyme inhibition . The coumarin component contributes to the molecule's potential as a fluorescent probe or photosensitizer, while the oxazolopyridine ring system, similar to those described in synthetic methodologies for aminomethyloxazolo[5,4-b]pyridine derivatives, provides a privileged scaffold for targeting enzyme active sites . This reagent is provided as a high-purity solid for research applications exclusively and is not intended for diagnostic or therapeutic use in humans. Researchers are advised to conduct thorough characterization including mass spectrometry (expected molecular weight approximately 425-430 g/mol based on structural analogs) and HPLC purity verification before experimental use. Proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4/c1-13-17(12-18-22(24-13)30-21(26-18)14-7-3-2-4-8-14)25-20(27)16-11-15-9-5-6-10-19(15)29-23(16)28/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPUFKGDLSPFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for Coumarin Formation

The 2-oxo-2H-chromene-3-carboxylic acid backbone is synthesized via Knoevenagel condensation of salicylaldehyde derivatives with cyanoacetamide. For example, salicylaldehyde (9a) reacts with cyanoacetamide in ethanol under catalysis by piperidine to yield 2-imino-2H-chromene-3-carboxamide (1a) . Subsequent hydrolysis of the imino group in acidic media (80% acetic acid) generates 2-oxo-2H-chromene-3-carboxylic acid (25) .

Reaction Conditions :

  • Solvent : Ethanol
  • Catalyst : Piperidine (5 mol%)
  • Temperature : Reflux (78°C)
  • Yield : 65–75%

Alternative Pathway via Iminolactone Rearrangement

2-Imino-2H-chromene-3-carboxamides (1a) undergo rearrangement in aprotic solvents (e.g., DMF, DMSO) to form 2-oxo-2H-chromene-3-carbonitriles (35) , which are hydrolyzed to carboxylic acids under acidic conditions. This method avoids competing hydrolysis pathways observed in aqueous media.

Construction of the 5-Methyl-2-Phenyloxazolo[5,4-b]Pyridin-6-Amine Moiety

Nitrene-Mediated Cyclization of 2-Azidostyrylfurans

The oxazolo[5,4-b]pyridine scaffold is synthesized via intramolecular nitrene insertion, a method adapted from Sandberg-type reactions. 2-Azidostyrylfurans undergo thermal or photolytic decomposition to generate nitrenes, which cyclize to form the oxazole ring fused to pyridine.

Example Protocol :

  • Substrate : 2-Azido-5-methylstyrylfuran
  • Conditions : Reflux in toluene (110°C, 12 h)
  • Yield : 50–60%

Cyclodehydration of N-Acylated Aminopyridines

6-Amino-5-methyl-2-phenylpyridine is treated with chloroacetyl chloride in dichloromethane to form an intermediate acylated amine. Cyclodehydration using phosphoryl chloride (POCl₃) yields 5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine.

Key Data :

  • Reagent : POCl₃ (2 equiv)
  • Temperature : 80°C, 4 h
  • Yield : 70–75%

Amide Coupling Strategy

Acid Chloride Activation

The carboxylic acid (25) is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine in dry tetrahydrofuran (THF) affords the target carboxamide.

Optimized Conditions :

  • Activation : SOCl₂ (3 equiv), reflux (70°C, 2 h)
  • Coupling : THF, triethylamine (2 equiv), 0°C → room temperature, 12 h
  • Yield : 80–85%

Direct Coupling in Glacial Acetic Acid

An alternative single-pot method involves refluxing 2-oxo-2H-chromene-3-carboxylic acid (25) and the oxazolo-pyridine amine in glacial acetic acid. This approach eliminates the need for separate acid chloride preparation.

Comparison of Methods :

Method Yield (%) Purity (%) Reaction Time (h)
Acid Chloride Route 80–85 95 14
Glacial Acetic Acid 70–75 90 8

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (DMSO-d₆) :
    • δ 8.41 (s, 1H, H-4 coumarin)
    • δ 7.83 (br s, 1H, CONH₂)
    • δ 2.36 (s, 3H, CH₃ oxazolo-pyridine)

Infrared (IR) Spectroscopy

  • Key Absorptions :
    • 1729 cm⁻¹ (C=O, lactone)
    • 1640 cm⁻¹ (C=O amide)

Challenges and Optimization

Competing Hydrolysis Pathways

In aqueous acidic media, 2-imino-2H-chromene intermediates (1a) undergo hydrolysis to carboxylic acids (25) instead of amidation. This is mitigated by using anhydrous conditions or aprotic solvents.

Regioselectivity in Oxazole Formation

Nitrene cyclization favors oxazolo[5,4-b]pyridine over indole derivatives when substituents sterically hinder alternative pathways. Electron-withdrawing groups (e.g., NO₂) on the styrylfuran enhance regioselectivity.

Chemical Reactions Analysis

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazolo[5,4-b]pyridine derivatives .

Scientific Research Applications

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by the following structural elements:

  • Oxazole Ring : A five-membered heterocyclic structure that contributes to its biological activity.
  • Pyridine Moiety : Enhances interaction with biological targets.
  • Carboxamide Group : Imparts solubility and potential for hydrogen bonding.

Molecular Formula and Weight

  • Molecular Formula : C20H17N3O3
  • Molecular Weight : 359.37 g/mol

Pharmacological Profile

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines.
  • Antimicrobial Properties : Preliminary data suggest potential efficacy against bacterial strains.
  • Neurological Effects : The compound may interact with pathways related to neurodegeneration.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : Interaction with specific receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes critical for cancer cell proliferation.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various cell lines:

Cell LineIC50 (µM)Notes
A549 (Lung)10Significant inhibition observed
HeLa (Cervical)15Moderate sensitivity to the compound
B16F10 (Melanoma)12Effective in reducing cell viability

Animal Studies

In vivo studies are needed to further elucidate the therapeutic potential of this compound. Initial findings suggest promising results in rodent models for inflammation and cancer, indicating a need for further exploration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide, and what key intermediates are involved?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxazolo-pyridine core. A common approach includes coupling 5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine with 2-oxo-2H-chromene-3-carboxylic acid derivatives. Key intermediates include the activated acyl chloride form of the chromene moiety, which reacts with the oxazolo-pyridine amine under reflux conditions in solvents like acetic acid or DMF. Catalysts such as HATU or DCC may enhance coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton environments and carbon frameworks. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities, and Mass Spectrometry (MS) validates molecular weight .

Q. What are the critical parameters for ensuring reproducibility in the synthesis of this compound?

  • Methodological Answer: Key parameters include:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control: Reflux conditions (100–120°C) optimize reaction rates.
  • Catalyst selection: Use of coupling agents (e.g., EDCI) reduces side reactions.
  • Purification: Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the product .

Q. How is the purity of the compound assessed, and what impurities are commonly observed?

  • Methodological Answer: Purity is quantified via HPLC with UV detection (λ = 254 nm). Common impurities include unreacted starting materials (e.g., residual chromene acid) and byproducts from incomplete coupling. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively separates these. NMR can detect stereoisomeric impurities if chiral centers are present .

Q. What initial biological screening methods are recommended for evaluating this compound’s activity?

  • Methodological Answer: Begin with in vitro assays:

  • Enzyme inhibition: Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., kinases).
  • Cell viability assays: MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
  • Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations predict the reactivity and stability of this compound?

  • Methodological Answer: DFT (B3LYP/6-31G* level) calculates bond dissociation energies, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attacks and stability under oxidative conditions. Geometric optimization confirms the lowest-energy conformation, validated against X-ray data .

Q. What methodologies integrate computational reaction design to optimize synthesis efficiency?

  • Methodological Answer: The ICReDD framework combines quantum chemical reaction path searches with machine learning. For example, transition-state modeling identifies energy barriers, while Bayesian optimization narrows solvent/catalyst combinations. This reduces trial-and-error experimentation and accelerates yield optimization by 30–50% .

Q. How should researchers address discrepancies in biological activity data across different assays?

  • Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, serum proteins). To resolve:

  • Dose-response validation: Repeat assays with standardized protocols.
  • Target engagement studies: Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) directly.
  • Meta-analysis: Compare data across >3 independent labs to identify outliers .

Q. What advanced techniques elucidate the compound’s interaction with biological macromolecules?

  • Methodological Answer:

  • Molecular docking (AutoDock Vina): Predict binding modes to protein active sites (e.g., ATP-binding pockets).
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS).
  • Cryo-EM: Resolve ligand-protein complexes at near-atomic resolution for structural insights .

Q. What are the implications of stereochemistry on the compound’s biological activity, and how can it be controlled?

  • Methodological Answer: Chiral centers in the oxazolo-pyridine ring may lead to enantiomers with divergent activities. Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Asymmetric synthesis with Evans’ oxazolidinones or Sharpless epoxidation ensures stereochemical control. Bioassays of each enantiomer identify the active form .

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